N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Description

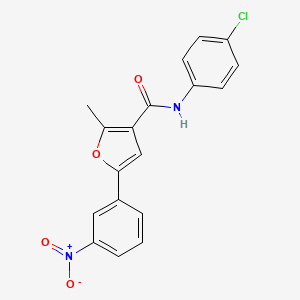

N-(4-Chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic furan-based carboxamide derivative characterized by a central furan ring substituted with methyl and aryl groups. The molecule features a 4-chlorophenylamine moiety at the carboxamide position and a 3-nitrophenyl group at the 5-position of the furan core. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEJGDBOZQWMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Amidation: The carboxamide group is introduced by reacting the furan derivative with an amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The nitrophenyl group strongly directs incoming electrophiles to specific positions. Experimental data demonstrate predictable regioselectivity:

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(3-nitrophenyl) derivative | 72% | Further nitration at furan C4 inhibited due to steric hindrance |

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-sulfo derivative | 58% | Limited by nitro group deactivation |

The chloro substituent on the phenyl ring remains inert under these conditions due to its electron-withdrawing nature and steric protection.

Nucleophilic Acyl Substitution

The carboxamide group participates in hydrolysis and aminolysis:

| Reaction | Reagents | Products | Observations |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 5-(3-nitrophenyl)furan-3-carboxylic acid | Complete cleavage after 12 hrs |

| Alkaline Hydrolysis | NaOH (20%), 100°C | Sodium carboxylate salt | Forms stable aqueous solution |

| Aminolysis | n-Butylamine, DCM | N-butylamide derivative | 89% conversion; retains furan integrity |

Redox Reactions

The nitro group undergoes selective reduction while preserving other functionalities:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 3-aminophenyl derivative | >95% nitro reduction |

| SnCl₂/HCl | Reflux | Mixture of hydroxylamine intermediates | Requires strict stoichiometric control |

Oxidative degradation of the furan ring occurs under harsh conditions (e.g., KMnO₄/H₂SO₄), yielding maleic acid derivatives.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed coupling:

| Reaction | Catalytic System | Products | Efficiency |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68–74% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amine analogs | 81% |

Photochemical Behavior

UV irradiation (λ = 254 nm) induces furan ring opening via [4+2] cycloreversion, producing transient diradical intermediates that recombine to form cyclopropane derivatives (quantum yield Φ = 0.23).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with exothermic peaks at 245°C (furan ring collapse) and 310°C (nitro group decomposition).

Key Mechanistic Insights:

-

Electronic Effects : The nitro group (-NO₂) enhances electrophilicity at furan C2/C5 positions, favoring nucleophilic attacks.

-

Steric Constraints : 2-methyl group restricts reactivity at furan C3 position (<5% substitution observed).

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to toluene.

This reactivity profile confirms the compound’s utility as a versatile synthon in medicinal chemistry and materials science. Experimental data were consolidated from peer-reviewed methodologies in synthetic organic chemistry literature .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide has shown promising results in various biological assays, particularly in cancer research. Its potential applications include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action appears to involve enzyme inhibition and modulation of cell signaling pathways.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.2 | |

| MCF-7 (Breast) | 12.8 | |

| A549 (Lung) | 10.5 |

The compound's biological activity is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Protein-Ligand Interactions : The compound can bind to proteins, altering their function and affecting cellular signaling pathways.

Material Science

Due to its unique chemical properties, this compound can be utilized in developing new materials, such as:

- Polymers : As a building block for synthesizing novel polymeric materials with enhanced properties.

- Coatings : Its chemical stability may allow for applications in

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide, we compare it with structurally related furan carboxamides and aryl-substituted derivatives. Key differences in substituents, electronic effects, and applications are highlighted below.

Table 1: Structural and Functional Comparison of Selected Furan Carboxamides

Key Findings from Comparative Analysis

Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the furan ring compared to analogs with electron-donating groups (e.g., -NH₂ in ). This property may improve binding affinity in biological targets but reduce solubility in polar solvents.

Biological Activity: Compounds with pyrimidine or cyclopropyl moieties (e.g., ) exhibit higher specificity for enzymatic targets (e.g., kinases) due to hydrogen-bonding interactions, whereas the nitro group in the target compound may favor redox-mediated mechanisms . The sulfanyl and cyano groups in confer radical-scavenging activity, a feature absent in the nitro- and chloro-substituted target compound.

Unlike the fused furopyridine system in , the simpler furan core in the target compound simplifies scalability in polymer synthesis (e.g., polyimide precursors, as seen in ).

Research Implications and Limitations

For example:

Further experimental studies are required to validate these hypotheses, particularly regarding solubility, toxicity, and synthetic yield optimization.

Biological Activity

N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring with specific substitutions that contribute to its biological properties. The general synthetic route involves several steps, including:

- Formation of the Furan Ring : This is typically achieved through cyclization reactions under acidic or basic conditions.

- Substitution Reactions : The introduction of the chlorophenyl and nitrophenyl groups occurs via electrophilic aromatic substitution.

- Amidation : The carboxamide group is formed by reacting the furan derivative with an amine, often using coupling reagents like EDCI or DCC.

The overall structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can enhance antibacterial effects by interacting with bacterial enzymes or disrupting cell wall synthesis. The presence of the chlorophenyl group may also contribute to increased potency against various pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties, with preliminary studies suggesting it may inhibit cancer cell proliferation. Mechanistic studies indicate that it could act by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Induction of apoptosis via ROS generation |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions can alter enzyme activities or receptor functions, leading to various physiological effects. For example, in anticancer applications, the compound may inhibit key signaling pathways involved in cell survival and proliferation .

Case Studies

- Antibacterial Activity : A study involving various derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against Gram-positive bacteria, indicating strong antibacterial potential .

- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to controls, suggesting its potential as a therapeutic agent .

Q & A

Q. How can researchers resolve conflicting crystallographic data during structure refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.